Cas no 208111-30-2 (6-(difluoromethyl)pyridine-2-carbaldehyde)
6-(difluoromethyl)pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)picolinaldehyde
- 6-(difluoromethyl)pyridine-2-carbaldehyde
- 2-PYRIDINECARBOXALDEHYDE, 6-(DIFLUOROMETHYL)-
- 6-(DIFLUOROMETHYL)-2-PYRIDINECARBOXALDEHYDE
- AB74729
- AK110309
- MolPort-004-767-016
- PS-18098
- DB-350175
- CS-0309790
- 208111-30-2
- DTXSID50598361
- AKOS016008902
- Z1255434345
- SCHEMBL6985068
- 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)- (9CI)
- P19101
- 6-(Difluoromethyl)-2-Pyridinecarbaldehyde
- EN300-1085118
-
- MDL: MFCD18256102
- Inchi: 1S/C7H5F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4,7H
- InChI Key: IUXXMSYHFUPWFT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=O)N=1)F
Computed Properties
- Exact Mass: 157.03392011g/mol
- Monoisotopic Mass: 157.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30Ų
6-(difluoromethyl)pyridine-2-carbaldehyde Pricemore >>
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4275-250mg |
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6-(difluoromethyl)pyridine-2-carbaldehyde |
208111-30-2 | 97% | 500mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4275-1g |
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¥1809.0 | 2024-04-22 | |
| Ambeed | A964593-1g |
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6-(difluoromethyl)pyridine-2-carbaldehyde Suppliers
6-(difluoromethyl)pyridine-2-carbaldehyde Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 6-(difluoromethyl)pyridine-2-carbaldehyde
Introduction to 6-(difluoromethyl)pyridine-2-carbaldehyde (CAS No. 208111-30-2)
6-(difluoromethyl)pyridine-2-carbaldehyde is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 208111-30-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a difluoromethyl group and an aldehyde functionality in its molecular structure imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The pyridine core of this molecule is a well-known pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to interact with biological targets. The substitution at the 6-position with a difluoromethyl group enhances the metabolic stability and lipophilicity of the compound, which are critical factors in drug design. Additionally, the aldehyde group at the 2-position provides a versatile handle for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives, particularly those containing fluorinated substituents. The difluoromethyl group is known to improve binding affinity and reduce metabolic degradation, making it a preferred moiety in drug development. Research has demonstrated that compounds featuring this group often exhibit enhanced efficacy and selectivity compared to their non-fluorinated counterparts.
One of the most compelling aspects of 6-(difluoromethyl)pyridine-2-carbaldehyde is its potential as a building block for the synthesis of biologically active molecules. The aldehyde functionality allows for condensation reactions with various nucleophiles, including amines and hydrazines, leading to the formation of imines and hydrazones. These intermediates can be further elaborated into more complex structures, such as heterocyclic compounds and peptidomimetics.
The application of computational chemistry and molecular modeling has further elucidated the structural features that contribute to the biological activity of this compound. Studies have shown that the electronic properties of the difluoromethyl group play a crucial role in modulating interactions with biological targets. This has led to the development of novel computational tools designed to predict and optimize the pharmacokinetic profiles of fluorinated pyridines.
In addition to its synthetic utility, 6-(difluoromethyl)pyridine-2-carbaldehyde has shown promise in several preclinical studies. Its ability to interact with specific enzymes and receptors has been explored in models of inflammation, cancer, and neurological disorders. The compound's unique structural features have allowed researchers to design derivatives with tailored biological activities, providing new opportunities for therapeutic intervention.
The synthesis of 6-(difluoromethyl)pyridine-2-carbaldehyde involves multi-step organic transformations that highlight its significance as a synthetic intermediate. Advanced synthetic methodologies, including transition metal-catalyzed reactions and cross-coupling techniques, have been employed to achieve high yields and purity. These advancements underscore the importance of this compound in modern pharmaceutical research.
The growing body of literature on fluorinated pyridines underscores their potential as pharmacophores in drug discovery. Compounds like 6-(difluoromethyl)pyridine-2-carbaldehyde continue to inspire new research directions, driven by their unique chemical properties and biological relevance. As our understanding of structure-activity relationships improves, so too does our ability to design more effective therapeutic agents.
The future prospects for 6-(difluoromethyl)pyridine-2-carbaldehyde are promising, with ongoing studies exploring its role in developing novel drugs. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications. By leveraging cutting-edge technologies and innovative approaches, researchers can harness the full potential of this versatile compound.
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